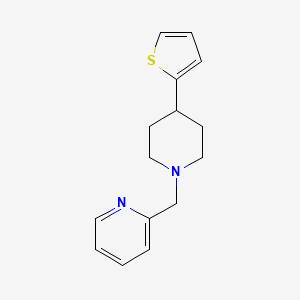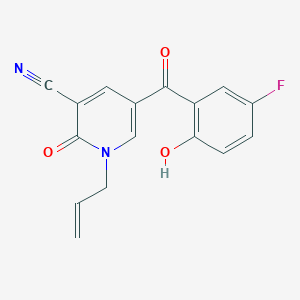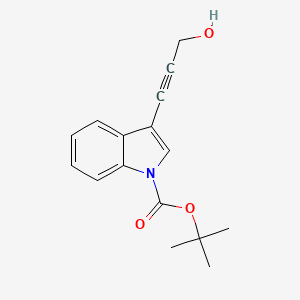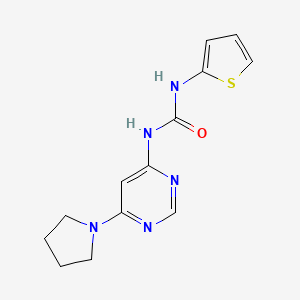
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide, also known as MPP+, is a synthetic compound that has been widely used in scientific research. It was first synthesized in 1976 by Zoltan Gregus and colleagues at the University of Toronto. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease.
Mechanism of Action
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ selectively damages dopaminergic neurons in the brain by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause oxidative damage to the neurons. The selective toxicity of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ to dopaminergic neurons is due to the high expression of complex I in these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ are well-documented. N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ causes a decrease in ATP production, an increase in reactive oxygen species, and a decrease in dopamine levels in the brain. These effects are consistent with the symptoms of Parkinson's disease and have been used to create animal models of the disease.
Advantages and Limitations for Lab Experiments
The main advantage of using N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ in lab experiments is its ability to selectively damage dopaminergic neurons in the brain. This makes it a valuable tool for studying Parkinson's disease and other disorders that affect these neurons. However, the use of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ is limited by its neurotoxicity and potential health risks. It is important to handle N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ with care and to follow appropriate safety protocols when working with this compound.
Future Directions
There are many future directions for research on N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms underlying the disease, such as oxidative stress and mitochondrial dysfunction. Another area of interest is the development of new animal models of the disease that more accurately mimic the human condition. Additionally, research on the neurotoxicity of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ could lead to new insights into the mechanisms underlying neurodegenerative diseases.
Synthesis Methods
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ can be synthesized by reacting N-methylpiperidine with 4-phenyl-1-butanone in the presence of sodium ethoxide. The resulting product is then reacted with pyrazine-2-carboxylic acid and methyl iodide to yield N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+. The synthesis of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ is relatively straightforward and can be completed in a few steps.
Scientific Research Applications
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ has been widely used in scientific research to study Parkinson's disease. It is commonly used to create animal models of the disease, as it selectively damages dopaminergic neurons in the brain. N-Methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide+ has also been used to study the mechanisms underlying Parkinson's disease, such as oxidative stress and mitochondrial dysfunction.
properties
IUPAC Name |
N-methyl-4-phenyl-1-prop-2-enoyl-N-(pyrazin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-3-19(26)25-13-9-21(10-14-25,17-7-5-4-6-8-17)20(27)24(2)16-18-15-22-11-12-23-18/h3-8,11-12,15H,1,9-10,13-14,16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHDLILUDTVBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511912.png)
![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)
![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)
![2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2511919.png)
![[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2511920.png)




![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)
![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide](/img/structure/B2511932.png)